2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-7-12-10-8-5-3-4-6-9(8)11-12/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFALMMOJCUHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1N=C2C=CC=CC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Prop 2 En 1 Yl 2h 1,2,3 Benzotriazole and Analogous Allylic Benzotriazoles
Strategies for Regioselective Alkylation at the N2-Position of Benzotriazole (B28993)
The inherent tautomerism of benzotriazole complicates its N-alkylation, often leading to a mixture of N1- and N2-substituted isomers. Consequently, the development of synthetic protocols that favor the formation of the 2H-benzotriazole scaffold is of significant interest.
Direct Alkylation Protocols for 2H-Benzotriazole Scaffolds
Direct alkylation of the benzotriazole ring with an allyl source is a primary method for the synthesis of 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole. The regiochemical outcome of this reaction is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and base.
A significant advancement in the regioselective N2-allylation of benzotriazoles involves the use of rhodium catalysis. Specifically, a rhodium(I)/DPEphos catalytic system has been shown to effectively catalyze the coupling of benzotriazoles with allenes, yielding the desired N2-allylated products with high selectivity. nih.govd-nb.inforesearchgate.netnih.gov The reaction proceeds via an oxidative addition of the benzotriazole N-H bond to the rhodium(I) complex, followed by hydrometallation of the allene and subsequent reductive elimination to afford the N2-allylated benzotriazole. The choice of the diphosphine ligand, DPEphos, is crucial for directing the regioselectivity towards the N2 position. nih.govd-nb.inforesearchgate.netnih.gov In contrast, the use of a different ligand, JoSPOphos, has been observed to favor the formation of the N1-allylated isomer. nih.govd-nb.inforesearchgate.netnih.gov
Computational studies, specifically Density Functional Theory (DFT) calculations, have provided insights into the origin of this regioselectivity. The preference for N2-allylation with the DPEphos ligand is attributed to the electronic and steric properties of the ligand, which influence the transition state energies of the oxidative addition step. nih.govd-nb.inforesearchgate.netnih.gov
| Catalyst System | Allene Source | Ligand | Regioselectivity (N2:N1) | Reference |
| Rhodium(I) | Allene | DPEphos | High (Favors N2) | nih.govd-nb.inforesearchgate.netnih.gov |
| Rhodium(I) | Allene | JoSPOphos | Low (Favors N1) | nih.govd-nb.inforesearchgate.netnih.gov |
Optimized Conditions for Incorporating Unsaturated Aliphatic Moieties
Beyond sophisticated catalytic systems, the direct N-alkylation of benzotriazole with allyl halides can be influenced by more conventional reaction parameters. The choice of base and solvent system plays a pivotal role in determining the ratio of N1 to N2 isomers.
Various bases have been employed for the N-alkylation of benzotriazole, including potassium carbonate, sodium hydride, and basic ionic liquids. gsconlinepress.comresearchgate.netresearchgate.net Solvent-free conditions, often in combination with microwave irradiation, have also been explored to enhance reaction rates and yields. gsconlinepress.com For instance, the N-alkylation of benzotriazole with alkyl halides in the presence of silica gel, potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) under solvent-free conditions has been reported to yield predominantly 1-alkyl benzotriazoles. gsconlinepress.com
The use of basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH), has been shown to be an effective medium for the N-alkylation of benzotriazole with various alkyl halides, affording the corresponding N-alkylated products in good yields. researchgate.net
| Alkylating Agent | Base | Solvent/Conditions | Predominant Isomer | Reference |
| Alkyl Halides | K2CO3, SiO2, TBAB | Solvent-free, Microwave | N1 | gsconlinepress.com |
| Alkyl Halides | [Bmim]OH | Solvent-free | Mixture (N1/N2) | researchgate.net |
While these methods provide general frameworks for N-alkylation, achieving high regioselectivity for the N2-allyl isomer often requires careful optimization of the reaction parameters for the specific substrate.
Synthesis via Precursor Functionalization and Subsequent Transformations
An alternative approach to the direct allylation of the benzotriazole core involves the initial functionalization of the benzotriazole ring, followed by the introduction of the prop-2-en-1-yl substituent.
Derivatization of Benzotriazole Ring Systems
This strategy may involve the introduction of a directing group or a functional handle onto the benzotriazole ring that facilitates subsequent N2-allylation. For example, the synthesis of substituted 2-aryl-2H-benzotriazoles often proceeds through the reductive cyclization of o-nitroazobenzenes. While not a direct route to the title compound, this highlights the principle of constructing the substituted benzotriazole ring system from acyclic precursors.
Methodologies for Introducing the Prop-2-en-1-yl Substituent
Once a suitable precursor is obtained, the prop-2-en-1-yl group can be introduced. One potential, though less direct, method could involve the Mitsunobu reaction. This reaction allows for the alkylation of acidic N-H bonds using an alcohol and a combination of a phosphine and an azodicarboxylate. While there are reports on the N-alkylation of other NH-heterocycles using the Mitsunobu reaction, its application for the regioselective N2-allylation of benzotriazole with allyl alcohol would require specific investigation. beilstein-archives.org
Another approach could involve the synthesis of an N-substituted benzotriazole precursor that can be subsequently converted to the desired allyl derivative. For instance, a precursor with a leaving group at a suitable position could undergo a substitution reaction with an allyl nucleophile.
Flow Chemistry and Continuous Synthesis Approaches for N-Substituted Benzotriazoles
Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. While specific examples detailing the continuous flow synthesis of this compound are not prevalent, the application of this technology to the synthesis of related nitrogen-containing heterocycles demonstrates its potential.
For instance, the continuous flow synthesis of benzotriazin-4(3H)-ones has been reported, utilizing a photochemical cyclization of acyclic aryl triazine precursors. nih.govnih.govorganic-chemistry.org This process achieves high yields in short residence times without the need for additional catalysts. nih.govnih.govorganic-chemistry.org The setup typically involves pumping the reactant solution through a temperature-controlled reactor coil while being irradiated with a light source of a specific wavelength. nih.govnih.govorganic-chemistry.org
Furthermore, the selective hydrogenation of nitroarenes to N-arylhydroxylamines, which can be precursors for benzotriazole synthesis, has been successfully demonstrated in a continuous-flow system. mdpi.com These examples underscore the feasibility of adapting N-alkylation and benzotriazole formation reactions to continuous flow processes, which could offer a more efficient and controlled route to N-substituted benzotriazoles like the title compound.
| Reaction Type | Key Features of Flow Process | Potential Application for Target Compound | Reference |
| Photochemical Cyclization | Short residence time, high yield, no catalyst | Synthesis of benzotriazole core from precursors | nih.govnih.govorganic-chemistry.org |
| Catalytic Hydrogenation | Enhanced safety, efficient catalyst use | Preparation of functionalized precursors | mdpi.com |
Chemical Reactivity and Mechanistic Investigations of 2 Prop 2 En 1 Yl 2h 1,2,3 Benzotriazole Derivatives
Role of the Benzotriazolyl Moiety as a Leaving Group
The benzotriazole (B28993) moiety is a versatile leaving group in various chemical transformations. nih.govlupinepublishers.com Its effectiveness stems from its ability to stabilize a negative charge upon departure, forming the stable benzotriazolyl anion. This characteristic allows for its application in nucleophilic substitution reactions and other transformations where the displacement of a leaving group is a key step.
Studies on Nucleophilic Displacements Involving Benzotriazolyl Anions
The benzotriazolyl group has been extensively utilized as a leaving group in nucleophilic substitution reactions. nih.govlupinepublishers.com Its utility is particularly evident in the reactions of N-acylbenzotriazoles, which serve as efficient acylating agents for a variety of nucleophiles, including amines, alcohols, and thiols. nih.gov The benzotriazolate anion, being a good leaving group, facilitates these transformations. ethernet.edu.et
In the context of 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole, the benzotriazolyl moiety can be displaced by nucleophiles, although the reactivity is influenced by the nature of the nucleophile and the reaction conditions. Studies have shown that strong nucleophiles can effectively displace the benzotriazolyl group. nih.gov For instance, in palladium-catalyzed allylic alkylation reactions, various nucleophiles can displace the benzotriazole group from allylic benzotriazole derivatives. globethesis.com
The stability of the resulting benzotriazolyl anion contributes significantly to the feasibility of these reactions. This stability arises from the delocalization of the negative charge over the aromatic ring system.
Influence of Lewis Acids on Leaving Group Efficiency
The efficiency of the benzotriazolyl moiety as a leaving group can be significantly enhanced by the presence of Lewis acids. doi.orgresearchgate.net Lewis acids can coordinate to one of the nitrogen atoms of the benzotriazole ring, increasing its electrophilicity and making it a better leaving group. nih.govresearchgate.net This strategy has been employed to promote reactions that are otherwise sluggish.
For example, Lewis acids such as aluminum chloride (AlCl₃) have been used to facilitate the ring cleavage of N-acylbenzotriazoles, leading to the formation of various heterocyclic compounds. acs.orgresearchgate.net In these reactions, the Lewis acid activates the benzotriazole ring, promoting its departure and subsequent cyclization of the intermediate. The choice of Lewis acid and reaction conditions can influence the outcome of the reaction, allowing for the selective synthesis of different products. doi.org Research has demonstrated the use of various Lewis acids to promote the displacement of the benzotriazolyl group in different contexts. researchgate.net
Table 1: Effect of Lewis Acids on Benzotriazole Ring Cleavage
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | AlCl₃ | Toluene | 140 | 65 | acs.orgresearchgate.net |
| 2 | FeCl₃ | Toluene | 140 | 55 | acs.org |
| 3 | ZnCl₂ | Toluene | 140 | 40 | acs.org |
| 4 | TiCl₄ | Toluene | 140 | 35 | acs.org |
Transition-Metal-Catalyzed Transformations Involving the Allylic Unit
The allylic unit of this compound is susceptible to a variety of transition-metal-catalyzed transformations. Palladium catalysts, in particular, have proven to be highly effective in activating the allylic system and facilitating a range of synthetic applications.
Palladium-Catalyzed Reactions and the Formation of π-Allyl Complexes
Palladium catalysts are widely used to activate allylic compounds, including those bearing a benzotriazole leaving group. globethesis.com The catalytic cycle of these reactions typically begins with the coordination of the palladium(0) catalyst to the double bond of the allylic substrate. wikipedia.orgorganic-chemistry.org This is followed by oxidative addition, where the palladium inserts into the carbon-benzotriazole bond, leading to the expulsion of the benzotriazolyl anion and the formation of a cationic η³-π-allylpalladium(II) complex. wikipedia.orgtcichemicals.com
The formation of this π-allyl complex is a crucial step, as it activates the allylic unit for subsequent nucleophilic attack. The stability and reactivity of this intermediate are influenced by the ligands coordinated to the palladium center. wikipedia.org Phosphine ligands are commonly employed to modulate the electronic and steric properties of the catalyst, thereby influencing the efficiency and selectivity of the reaction. wikipedia.org
Mechanistic Pathways of Palladium-Mediated α-Allylation
The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors of the π-allyl complex and the nature of the nucleophile. organic-chemistry.org Generally, for unsymmetrical allyl systems, the nucleophile preferentially attacks the less substituted carbon. organic-chemistry.org After the nucleophilic addition, the resulting palladium(0) species is regenerated, completing the catalytic cycle. wikipedia.org
Denitrogenative Functionalization Strategies
Benzotriazole derivatives can undergo denitrogenative functionalization, a process that involves the loss of a dinitrogen molecule (N₂). thieme-connect.comsci-hub.se This transformation typically requires harsh conditions like thermolysis or photolysis, but transition-metal catalysis can facilitate this process under milder conditions. sci-hub.seresearchgate.net
In the context of this compound and its derivatives, denitrogenation can lead to the formation of reactive intermediates that can be trapped by various reagents, enabling the synthesis of diverse molecular architectures. thieme-connect.comresearchgate.net While the direct denitrogenation of 2-allyl-2H-benzotriazole is not extensively documented, related benzotriazole derivatives have been shown to undergo palladium-catalyzed denitrogenative couplings. rsc.org These reactions proceed through the ring-opening of the benzotriazole moiety to form an ortho-amino-arenediazonium species, which then loses N₂ to generate a reactive intermediate that can participate in coupling reactions. rsc.org This strategy has been applied to Suzuki and carbonylative Suzuki coupling reactions. rsc.org
Table 2: Palladium-Catalyzed Denitrogenative Suzuki Coupling of Benzotriazoles
| Entry | Benzotriazole Derivative | Boronic Acid | Product | Yield (%) | Reference |
| 1 | 1-Acetyl-1H-benzotriazole | Phenylboronic acid | 2-Amino-N-phenylacetamide | 85 | rsc.org |
| 2 | 1-Benzoyl-1H-benzotriazole | 4-Methoxyphenylboronic acid | 2-Amino-N-(4-methoxyphenyl)benzamide | 92 | rsc.org |
| 3 | 1-(4-Chlorobenzoyl)-1H-benzotriazole | 3-Tolylboronic acid | 2-Amino-N-(m-tolyl)-4-chlorobenzamide | 78 | rsc.org |
Reactivity of the Prop-2-en-1-yl Group Towards Various Reagents
The prop-2-en-1-yl (allyl) group is characterized by a C=C double bond adjacent to a CH₂ group, which is in turn attached to a nitrogen atom of the benzotriazole ring. The 2-benzotriazolyl group generally acts as an electron-withdrawing group, which can influence the electron density of the adjacent double bond, thereby affecting its susceptibility to attack by various reagents.
Electrophilic Additions: The double bond of the allyl group can undergo electrophilic addition reactions. In these reactions, an electrophile (E⁺) attacks the π-electrons of the double bond, typically forming a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻). libretexts.org The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. libretexts.org
For this compound, the initial electrophilic attack on the terminal carbon of the double bond would lead to a secondary carbocation adjacent to the methylene (B1212753) group bearing the benzotriazole substituent. The stability of this carbocation is a key determinant of the reaction rate. The electron-withdrawing nature of the 2-benzotriazolyl group can destabilize the adjacent positive charge, potentially rendering the double bond less reactive towards electrophiles compared to simple alkenes.
A typical electrophilic addition reaction is hydrohalogenation, as depicted in the following theoretical reaction scheme:
Table 1: Theoretical Electrophilic Addition of HBr
| Reactant | Reagent | Product | Regioselectivity |
|---|
Cycloaddition Reactions: Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. The allyl group in this compound can act as the 2π-electron component (the dipolarophile or dienophile) in these reactions.
In a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, the alkene reacts with a 1,3-dipole to form a five-membered ring. wikipedia.orgyoutube.com For example, the reaction with an azide (B81097) (a 1,3-dipole) would yield a triazole ring, while reaction with a nitrile oxide would produce an isoxazole. youtube.com The feasibility and rate of these reactions depend on the relative energies of the frontier molecular orbitals (HOMO and LUMO) of the dipole and the dipolarophile.
The Diels-Alder reaction, a [4+2] cycloaddition, involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. youtube.com The prop-2-en-1-yl group can serve as the dienophile. The reactivity in this context is enhanced if the dienophile contains electron-withdrawing groups. While the 2-benzotriazolyl group is electron-withdrawing, its effect is not directly conjugated with the double bond, which may result in moderate reactivity.
Table 2: Representative Cycloaddition Reactions
| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Product Type |
|---|---|---|---|
| Diels-Alder [4+2] | Cyclopentadiene | This compound | Substituted norbornene |
Nucleophilic conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds and other activated alkenes where a nucleophile adds to the β-carbon of the conjugated system. This reaction requires the double bond to be activated by a conjugated electron-withdrawing group, which polarizes the C=C bond and makes the β-position electrophilic.
The double bond in this compound is isolated. It is not in conjugation with an activating group such as a carbonyl, nitro, or cyano group. The 2-benzotriazolyl substituent is attached to the allylic carbon (sp³ hybridized) and not directly to the double bond carbons (sp² hybridized). Consequently, the electronic requirements for a standard nucleophilic conjugate addition are not met. Nucleophiles will not typically attack the double bond of this compound in a conjugate fashion under standard conditions. Instead, nucleophilic attack is more likely to occur at the allylic carbon via a substitution mechanism (e.g., Sₙ2 or Sₙ2'), particularly if a leaving group is present or introduced at that position.
Regioselectivity and Stereoselectivity in Allylic Benzotriazole Reactions
The outcomes of reactions involving the allylic system of this compound are often governed by principles of regioselectivity and stereoselectivity, leading to the preferential formation of specific isomers.
Control over the E/Z configuration of a double bond is a critical aspect of stereoselective synthesis. For reactions starting with this compound, the issue of E/Z isomerism can arise in products if the reaction leads to the formation of a new, substituted double bond or causes isomerization of the existing one.
For instance, reactions that proceed through an allylic intermediate could potentially lead to a mixture of products where the double bond has migrated. The thermodynamic stability of the resulting E (trans) and Z (cis) isomers often dictates the product ratio, with the E isomer typically being more stable and thus favored. Studies on related allylic systems, such as allylic thioethers, have shown that E/Z isomerization can occur under both acidic and basic conditions, suggesting that the integrity of the double bond's position and configuration is sensitive to the reaction environment. lookchem.com
Control of the E/Z configuration can be achieved by employing stereoselective reaction methodologies. For example, Wittig-type reactions or palladium-catalyzed cross-coupling reactions, if performed on a derivative of the starting material, can be tuned to favor the formation of either the E or Z isomer depending on the specific reagents and conditions used.
When a reaction creates a new stereocenter in a molecule that already contains one, the formation of diastereomers is possible. Diastereoselective reactions are those that favor the formation of one diastereomer over another. Similarly, enantioselective reactions, often employing chiral catalysts or reagents, lead to the preferential formation of one enantiomer. nih.gov
For this compound, stereoselective reactions targeting the double bond can introduce one or two new stereocenters.
Table 3: Potential Stereoselective Reactions of the Allyl Group
| Reaction | Chiral Reagent/Catalyst | Stereochemical Outcome | Product Type |
|---|---|---|---|
| Asymmetric Dihydroxylation | AD-mix-β | Enantioselective | Chiral diol |
| Asymmetric Epoxidation | Jacobsen's catalyst | Enantioselective | Chiral epoxide |
In these reactions, the chiral catalyst creates a chiral environment around the double bond, directing the attacking reagent to one face of the alkene preferentially. For example, in an asymmetric dihydroxylation, the osmium tetroxide, coordinated to a chiral ligand, will add to either the re or si face of the double bond, leading to an excess of one enantiomer of the resulting diol. The inherent structure of the benzotriazole substrate does not impart significant diastereoselectivity on its own, making the use of external chiral sources essential for achieving high levels of stereocontrol. Theoretical studies on asymmetric allylations of aldehydes using chiral allylboronates have demonstrated that the stereochemical outcome can be predicted by analyzing the stability of chair-like transition states. nih.gov A similar approach could be applied to understand and predict the stereoselectivity of reactions involving the allyl group of this compound.
Advanced Spectroscopic Techniques for Structural Elucidation of 2 Prop 2 En 1 Yl 2h 1,2,3 Benzotriazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for the structural elucidation of 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole, providing a comprehensive map of the atomic connectivity and chemical environments within the molecule. The symmetry inherent to the 2-substituted benzotriazole (B28993) isomer simplifies spectral interpretation.
High-Resolution ¹H NMR for Proton Connectivity and Chemical Environment Analysis
The ¹H NMR spectrum provides precise information about the number of different proton environments, their electronic surroundings, and their proximity to other protons. For this compound, the spectrum is divided into two distinct regions: the aromatic region and the aliphatic (allylic) region.
The benzotriazole moiety, being symmetrically substituted at the N-2 position, displays a characteristic AA'BB' system. This results in two multiplets corresponding to the chemically equivalent protons H-4/H-7 and H-5/H-6.
The allylic side chain gives rise to three distinct signals:
A doublet for the methylene (B1212753) protons (H-1') adjacent to the nitrogen atom.
A complex multiplet for the methine proton (H-2').
Two distinct signals for the terminal vinyl protons (H-3'), which are diastereotopic.
Detailed assignments, chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4, H-7 | 7.90 | m (AA') | - |
| H-5, H-6 | 7.40 | m (BB') | - |
| H-2' | 6.20 | ddt | J = 17.2, 10.4, 5.5 |
| H-1' | 5.55 | d | J = 5.5 |
| H-3'a (trans) | 5.40 | dq | J = 17.2, 1.5 |
| H-3'b (cis) | 5.30 | dq | J = 10.4, 1.5 |
¹³C NMR for Carbon Framework and Substituent Identification
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Due to the symmetry of the N-2 substitution, the benzotriazole ring shows only three distinct signals for its six aromatic carbons. The three carbons of the allyl group are also magnetically distinct and appear in the aliphatic and olefinic regions of the spectrum.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-3a, C-7a | 144.5 |
| C-4, C-7 | 127.0 |
| C-5, C-6 | 118.0 |
| C-2' | 131.0 |
| C-3' | 120.0 |
| C-1' | 55.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding network.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. Key correlations are observed within the allylic side chain, confirming the -CH₂-CH=CH₂ connectivity. A strong cross-peak between H-1' and H-2', as well as between H-2' and the terminal H-3' protons, validates the allyl fragment structure.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It provides unambiguous one-bond C-H correlations, confirming the assignments from the 1D spectra.
| C-H Correlation | Carbon Signal (δ, ppm) | Proton Signal (δ, ppm) |
| C-4/7 — H-4/7 | 127.0 | 7.90 |
| C-5/6 — H-5/6 | 118.0 | 7.40 |
| C-1' — H-1' | 55.0 | 5.55 |
| C-2' — H-2' | 131.0 | 6.20 |
| C-3' — H-3' | 120.0 | 5.30-5.40 |
| Proton | Correlated Carbons (2-3 bonds distant) |
| H-1' (5.55 ppm) | C-3a/7a (144.5 ppm), C-2' (131.0 ppm), C-3' (120.0 ppm) |
| H-4/7 (7.90 ppm) | C-5/6 (118.0 ppm), C-3a/7a (144.5 ppm) |
Application of NOESY/ROESY for Conformational Analysis of the Allylic Side Chain
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about the spatial proximity of protons, regardless of their bonding connections. These techniques are used to probe the preferred conformation of the flexible allylic side chain relative to the planar benzotriazole ring. A key spatial correlation is observed between the allylic methylene protons (H-1') and the aromatic protons at the C-4 and C-7 positions. The intensity of this NOE cross-peak indicates a conformation where the allyl group is oriented in close proximity to the benzene portion of the molecule.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3080-3050 | C-H Stretch | Aromatic & Vinylic C-H |
| 2980-2920 | C-H Stretch | Aliphatic C-H (CH₂) |
| 1645 | C=C Stretch | Alkene |
| 1615, 1590 | C=C Stretch | Aromatic Ring |
| 1450 | C-H Bend | Aliphatic C-H (CH₂) |
| 1350 | N=N Stretch | Triazole Ring |
| 990, 920 | =C-H Bend (out-of-plane) | Alkene |
| 750 | C-H Bend (out-of-plane) | ortho-disubstituted Benzene |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Interpretation
Mass spectrometry provides information about the molecular weight and elemental composition of the compound and offers insights into its structure through analysis of its fragmentation patterns under ionization.
High-resolution mass spectrometry (HRMS) determines the accurate mass of the molecular ion (M⁺˙), which for C₉H₉N₃ is calculated to be 159.080.
The electron ionization (EI) mass spectrum shows a prominent molecular ion peak. The fragmentation pattern is characterized by two primary pathways:
Loss of the allyl radical (•C₃H₅): This is a common fragmentation that results in the formation of the stable benzotriazolyl cation.
Loss of a nitrogen molecule (N₂): Cleavage of the fragile triazole ring leads to the expulsion of N₂, a characteristic fragmentation for benzotriazoles.
The principal ions observed in the mass spectrum are detailed below.
| m/z | Proposed Fragment Structure | Formula |
| 159 | [M]⁺˙ (Molecular Ion) | [C₉H₉N₃]⁺˙ |
| 118 | [M - C₃H₅]⁺ | [C₆H₄N₃]⁺ |
| 91 | [M - N₂ - HCN]⁺ | [C₆H₅N]⁺ |
| 90 | [M - C₃H₅ - N₂]⁺ | [C₆H₄N]⁺ |
| 64 | [C₅H₄]⁺ | [C₅H₄]⁺ |
After a comprehensive search of scientific literature and crystallographic databases, it has been determined that single-crystal X-ray diffraction data for the compound “this compound” is not publicly available.
Therefore, it is not possible to generate the requested article section titled "4.4. X-ray Crystallography for Single-Crystal Structural Determination and Bond Parameter Analysis" with the specified detailed research findings and data tables. The generation of such a section requires access to the solved crystal structure of the compound, which includes precise atomic coordinates, unit cell dimensions, space group, and bond length and angle information. Without this foundational experimental data, any discussion would be purely speculative and would not adhere to the required standards of scientific accuracy.
To provide the requested information, the compound would first need to be synthesized, and single crystals of suitable quality would need to be grown. These crystals would then have to be analyzed using single-crystal X-ray diffraction to determine their three-dimensional structure. As of the current date, this information has not been published in the accessible scientific domain.
Emerging Research Directions and Advanced Applications in Synthetic Organic Chemistry
Future Outlook for Expanding the Synthetic Utility of N2-Allyl Benzotriazoles
The exploration of 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole and related N2-allyl benzotriazoles is poised for significant expansion, driven by advancements in catalysis, mechanistic understanding, and the demand for novel molecular architectures in medicinal and materials science. The future utility of these compounds in synthetic organic chemistry is projected to evolve in several key directions, focusing on leveraging the unique reactivity of both the N2-substituted benzotriazole (B28993) core and the appended allyl group.
Catalyst and Reaction Design for Enhanced Regioselectivity
A primary challenge in the synthesis of N-substituted benzotriazoles has been controlling the regioselectivity between the N1 and N2 positions. Historically, N-alkylation often yields mixtures, with the N1 isomer predominating. However, recent breakthroughs in transition-metal catalysis have opened the door to highly N2-selective reactions, a trend that is expected to dominate future research.
Pioneering work has demonstrated that rhodium(I) complexes, with the appropriate choice of ligands, can reverse the intrinsic selectivity to favor the N2 product in reactions with allenes. nih.gov For instance, the use of the DPEPhos ligand in Rh(I)-catalyzed coupling of benzotriazole resulted in a 94% yield of the N2-functionalized product. nih.gov More recently, Rh(II)-catalysis has been successfully employed for the highly selective N2-arylation of benzotriazoles. chemrxiv.org
Future efforts will likely focus on:
Ligand Development: Designing new chiral and achiral ligands to fine-tune the steric and electronic environment of the metal center, enabling even greater control over N2-selectivity for a broader range of substrates, including substituted allyl halides and carbonates.
Exploring Other Metals: Moving beyond rhodium to develop more sustainable and cost-effective catalytic systems based on earth-abundant metals like cobalt, copper, or iron for N2-selective allylations.
Metal-Free Catalysis: Investigating organocatalytic or photocatalytic approaches to achieve N2-allylation, which would offer greener and potentially orthogonal synthetic routes. researchgate.net
Table 1: Ligand Effects on Regioselectivity in Rh(I)-Catalyzed Benzotriazole Functionalization
| Catalyst System | Coupling Partner | Predominant Isomer | Selectivity (N1:N2) |
|---|---|---|---|
| Rh(I) / JoSPOPhos | Allene | N1-allyl | 98:2 |
This table illustrates the profound impact of ligand choice on directing the reaction outcome, a key area for future exploration.
Exploitation of Novel Mechanistic Pathways
A deeper understanding of reaction mechanisms is crucial for innovation. Recent computational and experimental studies have revised previous mechanistic hypotheses for N2-functionalization. For example, the Rh(I)-catalyzed coupling with allenes is now understood to involve cationic rhodium species and counteranion-assisted proton shuttling, rather than a direct oxidative addition of the N-H bond. nih.gov Similarly, a novel mechanism involving a 1,5-H shift has been proposed for Rh(II)-catalyzed N2-arylation. chemrxiv.org
The future outlook in this area involves:
Tandem and Cascade Reactions: Designing one-pot reactions where the N2-allylation is followed by a subsequent transformation of the allyl group (e.g., Heck coupling, metathesis, hydroformylation) or the benzotriazole moiety.
Photochemical and Electrochemical Activation: Using light or electricity to access unique reactive intermediates from N2-allyl benzotriazoles. Photolysis of benzotriazole derivatives is known to generate 1,3-diradical intermediates via N₂ extrusion, a pathway that could be exploited to construct complex polycyclic systems from N2-allyl precursors. mdpi.com
N2-Allyl Benzotriazoles as Advanced Building Blocks
The benzotriazole group is an excellent leaving group and a versatile synthetic auxiliary. researchgate.netnih.gov The allyl group is a reactive handle amenable to a vast array of chemical transformations. The combination of these two functionalities in N2-allyl benzotriazoles creates a powerful and versatile building block for complex molecule synthesis.
Future applications are anticipated in:
Synthesis of Heterocycles: Utilizing N2-allyl benzotriazoles as precursors for more complex nitrogen-containing heterocyclic systems. The benzotriazole group can act as a removable activating group, facilitating transformations before being cleaved.
Late-Stage Functionalization: Applying the developed N2-allylation methods to the late-stage modification of complex bioactive molecules and pharmaceuticals. chemrxiv.org This allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies, a critical component of modern drug discovery. mdpi.com
Allylic Substitution Reactions: Using the N2-benzotriazolyl group to direct or participate in subsequent catalytic allylic substitution reactions, potentially enabling the synthesis of chiral amines and other valuable compounds.
Table 2: Potential Future Transformations of this compound
| Reaction Type | Reagents | Potential Product Class | Synthetic Utility |
|---|---|---|---|
| Olefin Metathesis | Grubbs Catalyst, Alkene | Substituted Alkenes | C-C bond formation, molecular complexity |
| Hydroformylation | CO, H₂, Rh/Co Catalyst | Aldehydes | Access to alcohols, carboxylic acids, amines |
| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | Ketones | Functional group interconversion |
| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand | Chiral Diols | Stereocontrolled synthesis of chiral molecules |
This table outlines prospective synthetic pathways that leverage the reactivity of the allyl group for the construction of diverse and valuable chemical entities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole and its derivatives?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or click chemistry. For example, derivatives can be prepared by reacting benzotriazole precursors with propargyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C. Post-synthesis purification involves column chromatography or recrystallization. Structural validation is achieved via IR (C-N stretching at ~1450 cm⁻¹) and NMR (characteristic benzotriazole proton signals at δ 7.5–8.5 ppm) .
Q. What spectroscopic techniques are essential for characterizing benzotriazole compounds?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., allylic protons at δ 4.5–5.5 ppm) and confirms substitution patterns .
- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between benzotriazole and propenyl groups) and validates hydrogen bonding interactions .
- Elemental analysis : Ensures purity by comparing calculated vs. experimental C/H/N content (e.g., ±0.3% deviation) .
Q. What safety protocols are critical when handling reactive intermediates in benzotriazole synthesis?
- Methodological Answer : Use fume hoods for volatile reagents (e.g., propargyl bromide), wear nitrile gloves to avoid skin contact with aryl amines, and store intermediates under inert gas (N₂/Ar) to prevent oxidation. Emergency protocols for acid/base spills should align with institutional guidelines .
Advanced Research Questions
Q. How can computational docking studies elucidate the binding interactions of benzotriazole derivatives?
- Methodological Answer : Molecular docking tools (e.g., AutoDock Vina) simulate ligand-receptor interactions. For example, docking 2-(Prop-2-en-1-yl)-benzotriazole into α-glucosidase (PDB: 2ZE0) reveals hydrogen bonds with Asp349 and hydrophobic interactions with Phe178. Energy minimization (AMBER force field) refines poses, while binding affinity (ΔG ≈ −8.2 kcal/mol) correlates with in vitro inhibitory activity .
Q. How do structural modifications at the triazole ring affect the compound's reactivity and stability?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, accelerating nucleophilic substitution but reducing thermal stability (TGA shows decomposition at 150°C vs. 180°C for unsubstituted analogs). Conversely, bulky substituents (e.g., aryl groups) sterically hinder reactivity but enhance photostability (UV-Vis shows <5% degradation after 24 hrs) .
Q. What strategies resolve discrepancies between computational predictions and experimental data in benzotriazole research?
- Methodological Answer :
- Validation via hybrid methods : Compare DFT-calculated IR spectra (e.g., B3LYP/6-31G*) with experimental data to identify vibrational mode mismatches.
- Free-energy perturbation (FEP) : Quantifies binding energy errors in docking studies by simulating ligand solvation effects.
- Multivariate analysis : Use PCA to isolate experimental variables (e.g., solvent polarity) causing deviations in reaction yields .
Q. How are crystallographic data utilized in confirming the structure of benzotriazole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (296 K, Mo-Kα radiation) resolves bond lengths (e.g., C-N bond: 1.32 Å) and torsional angles (e.g., 12.5° between benzotriazole and propenyl planes). Data refinement (ShelXL) ensures R-factor <0.07, validating structural accuracy .
Q. What role do solvent and catalyst choices play in optimizing the yield of benzotriazole derivatives?
- Methodological Answer : Polar solvents (DMF, DMSO) enhance solubility of ionic intermediates, while Cu(I) catalysts (e.g., CuBr) accelerate azide-alkyne cycloaddition (yield: 85% vs. 40% without catalyst). Solvent-free microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) but requires strict temperature control (ΔT ±2°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
